molecular formula C25H48N4O7 B13861721 2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine

2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine

Cat. No.: B13861721
M. Wt: 516.7 g/mol
InChI Key: VMBILIJISDHNJQ-XXLKIAMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine typically involves multiple steps, including the protection and deprotection of functional groups, amidation, and glycosylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Properties

Molecular Formula

C25H48N4O7

Molecular Weight

516.7 g/mol

IUPAC Name

N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]-11-aminoundecanamide

InChI

InChI=1S/C25H48N4O7/c1-18(31)28-22-24(35)23(34)19(17-30)36-25(22)29-21(33)14-10-8-12-16-27-20(32)13-9-6-4-2-3-5-7-11-15-26/h19,22-25,30,34-35H,2-17,26H2,1H3,(H,27,32)(H,28,31)(H,29,33)/t19-,22-,23-,24-,25-/m1/s1

InChI Key

VMBILIJISDHNJQ-XXLKIAMFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)CCCCCCCCCCN)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)CCCCCCCCCCN)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.